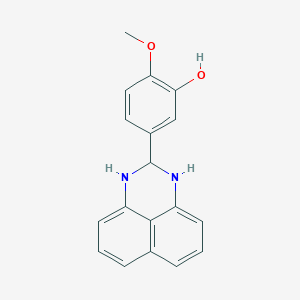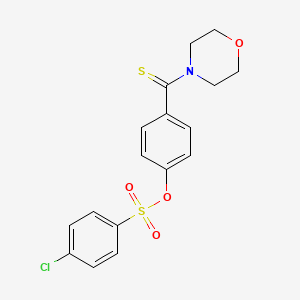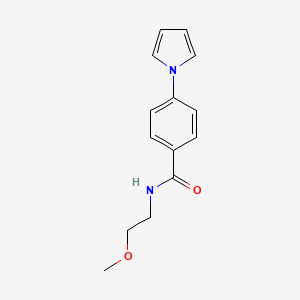![molecular formula C16H15Cl2NOS B4894741 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)
2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide, also known as CCT137690, is a small molecule inhibitor that has shown potential in cancer research. This compound has been found to inhibit the activity of the enzyme Aurora A kinase, which is involved in cell division. Inhibition of Aurora A kinase has been shown to induce cell cycle arrest and apoptosis in cancer cells, making this compound a promising candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide involves the inhibition of Aurora A kinase, which is a key regulator of cell division. This enzyme is overexpressed in many types of cancer, and its inhibition can induce cell cycle arrest and apoptosis in cancer cells. 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide has been shown to bind to the ATP-binding site of Aurora A kinase, thereby preventing its activity and leading to cell death.
Biochemical and Physiological Effects:
2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, studies have shown that 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide can sensitize cancer cells to radiation therapy, further enhancing its potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide in lab experiments is its specificity for Aurora A kinase, which allows for targeted inhibition of this enzyme. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a safer option for cancer treatment. However, one limitation of using 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase, which could enhance the efficacy of this compound in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide and its effects on cancer cells. Finally, there is potential for the use of 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their efficacy.
Synthesemethoden
The synthesis of 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide involves several steps, starting with the reaction of 3-chlorobenzyl chloride with 2-mercaptoethylamine to form the thiol intermediate. This intermediate is then reacted with 2-chlorobenzoyl chloride to form the final product, 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide. The synthesis of this compound has been described in detail in several research papers, and the purity and identity of the compound have been confirmed using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide has been extensively studied in cancer research, with several studies demonstrating its efficacy in inhibiting the growth of cancer cells. In particular, this compound has been shown to be effective against triple-negative breast cancer, which is a particularly aggressive form of breast cancer that is difficult to treat. Other studies have also shown that 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide can inhibit the growth of prostate cancer cells and glioblastoma cells.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-13-5-3-4-12(10-13)11-21-9-8-19-16(20)14-6-1-2-7-15(14)18/h1-7,10H,8-9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZDNLGIOBOVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCSCC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)

![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)

![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4894706.png)

![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate](/img/structure/B4894723.png)
![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4894735.png)
![2-(ethylthio)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4894747.png)
